molecular formula C16H15N3O2S B7842327 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid

Cat. No.: B7842327
M. Wt: 313.4 g/mol
InChI Key: LOZVXJHBSYBFFV-UHFFFAOYSA-N
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Description

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid typically involves the following steps :

    Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-phenylthieno[2,3-d]pyrimidine-4-amine with methyl acrylate in the presence of a base can yield the desired core structure.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its antitumor activity, particularly in inhibiting certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of tumor growth and the elimination of microbial pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its thieno[2,3-d]pyrimidine core and the presence of the propanoic acid moiety make it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9(16(20)21)19-14-13-12(11-6-4-3-5-7-11)10(2)22-15(13)18-8-17-14/h3-9H,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVXJHBSYBFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)NC(C)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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